![molecular formula C11H12F2OS B14053436 1-(3-(Difluoromethyl)-4-(methylthio)phenyl)propan-2-one](/img/structure/B14053436.png)
1-(3-(Difluoromethyl)-4-(methylthio)phenyl)propan-2-one
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Overview
Description
1-(3-(Difluoromethyl)-4-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H12F2OS. This compound is characterized by the presence of a difluoromethyl group and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Difluoromethyl)-4-(methylthio)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(difluoromethyl)phenylboronic acid and 4-(methylthio)benzaldehyde.
Reaction Conditions: The key steps involve a Suzuki-Miyaura cross-coupling reaction to form the difluoromethylated phenyl ring, followed by a Friedel-Crafts acylation to introduce the propan-2-one moiety.
Catalysts and Reagents: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the cross-coupling reaction, while aluminum chloride (AlCl3) is used in the Friedel-Crafts acylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Difluoromethyl)-4-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethyl and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(3-(Difluoromethyl)-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Difluoromethyl)-4-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methylthio group can participate in redox reactions. These properties contribute to its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(Difluoromethyl)-2-(methylthio)phenyl)propan-2-one
- 1-(3-(Difluoromethyl)-5-(methylthio)phenyl)propan-2-one
Uniqueness
1-(3-(Difluoromethyl)-4-(methylthio)phenyl)propan-2-one is unique due to the specific positioning of the difluoromethyl and methylthio groups on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Biological Activity
1-(3-(Difluoromethyl)-4-(methylthio)phenyl)propan-2-one is an organic compound that has garnered attention due to its unique structural features and potential biological activities. With a molecular formula of C11H12F2OS and a molecular weight of approximately 230.28 g/mol, this compound contains a difluoromethyl group and a methylthio group that significantly influence its reactivity and interactions with biological systems .
Structural Characteristics
The structural components of this compound are critical in determining its biological activity:
- Difluoromethyl Group : Enhances lipophilicity, aiding in membrane penetration.
- Methylthio Group : Can participate in redox reactions, potentially influencing cellular redox states.
These features contribute to the compound's interaction with various biomolecules, enhancing its therapeutic potential.
Research indicates that this compound interacts with specific biological targets, which may include enzymes and receptors involved in metabolic pathways. The difluoromethyl group improves the metabolic stability of the compound, while the methylthio group may modulate redox processes within cells.
Potential Therapeutic Applications
The compound has been investigated for various therapeutic applications, including:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain pathogens, although detailed mechanisms remain to be elucidated.
- Anti-inflammatory Effects : Its structural similarities to other compounds known to inhibit inflammatory pathways indicate possible applications in treating inflammatory diseases .
Study Overview
A significant study focused on the compound's interaction with nuclear receptors, particularly RORγ (Retinoic acid receptor-related orphan receptor gamma), which plays a role in immune response regulation. The study demonstrated that modifications to similar compounds could enhance selectivity and potency against RORγ, suggesting that this compound may also exhibit relevant activity in this context .
Comparative Analysis
In comparison to structurally similar compounds, this compound shows distinct biological properties:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-(3-Difluoromethyl)-4-methylthiophenylpropan-2-one | C11H12F2OS | Similar structure but different substitution patterns |
1-Chloro-1-(3-difluoromethyl)-4-methylthiophenylpropan-2-one | C11H11ClF2O2S | Contains a chlorine atom instead of a hydrogen |
1-(3-Difluoromethyl)-4-methoxyphenylpropan-2-one | C11H12F2O3S | Features a methoxy group instead of methylthio |
This table illustrates how the specific arrangement and type of substituents on the phenyl ring significantly impact chemical reactivity and biological activity compared to these similar compounds.
Properties
Molecular Formula |
C11H12F2OS |
---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
1-[3-(difluoromethyl)-4-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H12F2OS/c1-7(14)5-8-3-4-10(15-2)9(6-8)11(12)13/h3-4,6,11H,5H2,1-2H3 |
InChI Key |
HSOOCGXJLHKFGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)SC)C(F)F |
Origin of Product |
United States |
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